![molecular formula C17H16O4 B1203457 Demethoxymatteucinol CAS No. 56297-79-1](/img/structure/B1203457.png)
Demethoxymatteucinol
Overview
Description
Demethoxymatteucinol is a specific compound with the molecular formula C17H16O4 . It is also known by other names such as (2S)-5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one . It has an average mass of 284.306 Da and a monoisotopic mass of 284.104858 Da .
Molecular Structure Analysis
Demethoxymatteucinol has a specific molecular structure, which is defined by its molecular formula C17H16O4 . The structure of the compound can be determined by various methods such as Ultraviolet-Visible and (1D and 2D) nuclear magnetic resonance (NMR) spectrometer .Physical And Chemical Properties Analysis
Demethoxymatteucinol is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 284.31 . The compound should be stored in a desiccated state at -20°C .Scientific Research Applications
Medicinal Properties in Traditional Medicine : Demethoxymatteucinol, isolated from the roots of Desmos chinensis, a traditional medicine for malaria treatment in China, suggests its potential medicinal properties (Zhao Jin, 1992).
Antioxidant and Enzyme Inhibitor Activities : A study on Syzygium aqueum found that Demethoxymatteucinol isolated from this plant demonstrated mild antioxidant and xanthine oxidase inhibitory activities (Insanu et al., 2018).
Chemical Constituents of Plant Rhizomes : In the rhizome of Matteuccia struthiopteris, Demethoxymatteucinol was identified as a key chemical constituent, marking its significance in botanical studies (Zhang et al., 2004).
Hypoglycemic Activity : Demethoxymatteucinol showed significant hypoglycemic activity in streptozotocin-induced diabetic rats, suggesting its potential use in diabetes treatment (Basnet et al., 1993).
Role in Genome Stability : Research suggests a correlation between demethylation and elevated mutation rates, indicating the broader implications of compounds like Demethoxymatteucinol in genetic stability and potentially in cancer development (Chen et al., 1998).
Epigenetic Treatment of Malignancies : Demethylating agents are being studied for their role in treating hematopoietic malignancies and may have wider applications in cancer therapy (Claus et al., 2005).
Reactivation of Tumor Suppressor Genes : Studies on the reactivation of tumor suppressor genes through demethylating agents like hydralazine and procainamide indicate a potential area where Demethoxymatteucinol could be researched (Segura-Pacheco et al., 2003).
properties
IUPAC Name |
(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-7,13,19-20H,8H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIHGFWQOPJMPV-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=CC=C3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971737 | |
Record name | 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Demethoxymatteucinol | |
CAS RN |
56297-79-1 | |
Record name | Demethoxymatteucinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56297-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dimethylpinocembrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056297791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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